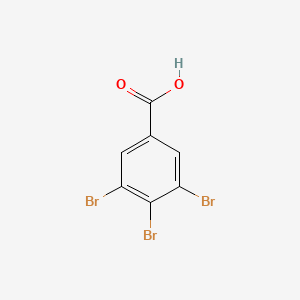
2-(Trifluoromethyl)phenylhydrazine
Descripción general
Descripción
2-(Trifluoromethyl)phenylhydrazine is an organic compound with the molecular formula C7H7F3N2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of biologically active azoles and aminoguanidine derivatives .
Mecanismo De Acción
Target of Action
Hydrazines, in general, are known to interact with various biological targets
Mode of Action
2-(Trifluoromethyl)phenylhydrazine, like other hydrazines, can react with aldehydes and ketones to form hydrazones . This reaction involves the nitrogen atom in the hydrazine acting as a nucleophile, reacting with the partially positive carbon atom in the carbonyl group . The reaction with the oxygen atom is a dead-end process, forming a reversible hemiketal, while the reaction with the nitrogen atom forms the hydrazone in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones can potentially affect various biochemical pathways, depending on the specific aldehydes or ketones involved in the reaction .
Result of Action
The formation of hydrazones can potentially have various effects, depending on the specific aldehydes or ketones involved in the reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is classified as combustible and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be kept away from strong oxidizing agents . These factors can potentially influence the compound’s stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenylhydrazine can be synthesized through various methods. One common approach involves the reaction of 2-(trifluoromethyl)aniline with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. For example, the reaction can be carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)phenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azoles or other nitrogen-containing heterocycles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Azoles: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Phenylhydrazines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the preparation of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Comparación Con Compuestos Similares
Phenylhydrazine: Lacks the trifluoromethyl group, making it less reactive in certain reactions.
2-(Chloromethyl)phenylhydrazine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
2-(Methyl)phenylhydrazine: Contains a methyl group, which affects its chemical properties and reactivity.
Uniqueness: 2-(Trifluoromethyl)phenylhydrazine is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds. This unique feature distinguishes it from other similar compounds and broadens its range of applications in scientific research and industry .
Propiedades
IUPAC Name |
[2-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWQDLBFVSTSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334460 | |
| Record name | 2-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365-34-4 | |
| Record name | [2-(Trifluoromethyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















